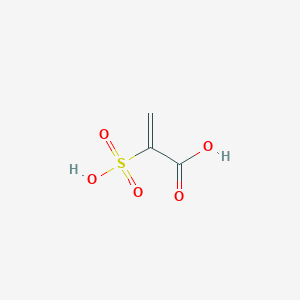![molecular formula C21H28N2O B14686788 Bis[2-(diethylamino)phenyl]methanone CAS No. 34077-98-0](/img/structure/B14686788.png)
Bis[2-(diethylamino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(diethylamino)phenyl]methanone, also known as Michler’s ethyl ketone, is an organic compound with the molecular formula C21H28N2O. It is a derivative of benzophenone and is characterized by the presence of two diethylamino groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-(diethylamino)phenyl]methanone can be synthesized through the reaction of diethylamine with benzophenone. The reaction typically involves the use of a catalyst such as anhydrous zinc chloride or aluminum chloride. The process is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale reaction of diethylamine with benzophenone in the presence of a suitable catalyst. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The final product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Various substituted benzophenones
Scientific Research Applications
Bis[2-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis[2-(diethylamino)phenyl]methanone involves its interaction with molecular targets such as enzymes and proteins. The diethylamino groups enhance its ability to form stable complexes with these targets, thereby modulating their activity. The compound can also act as a photosensitizer, initiating photochemical reactions upon exposure to light .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(diethylamino)phenyl]methanone: Similar structure but with diethylamino groups at the para position.
Bis[4-(dimethylamino)phenyl]methanone: Similar structure but with dimethylamino groups instead of diethylamino groups.
Uniqueness
Bis[2-(diethylamino)phenyl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a photoinitiator and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
34077-98-0 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bis[2-(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C21H28N2O/c1-5-22(6-2)19-15-11-9-13-17(19)21(24)18-14-10-12-16-20(18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
DFNPQAXDMQTWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C(=O)C2=CC=CC=C2N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)
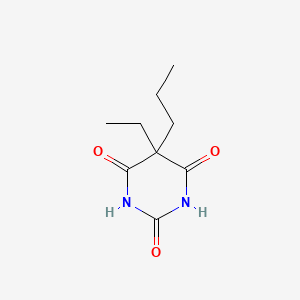
![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
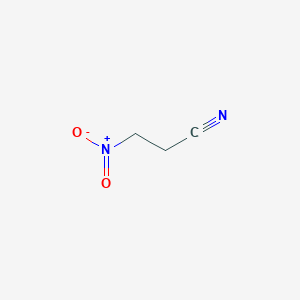
![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

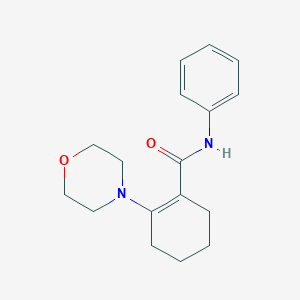
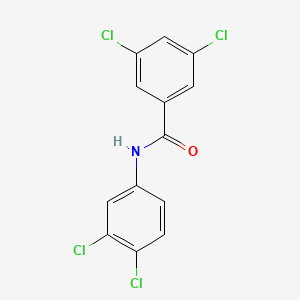
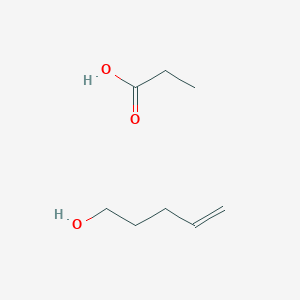
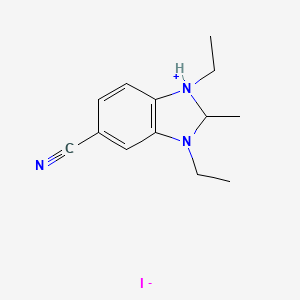

![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
